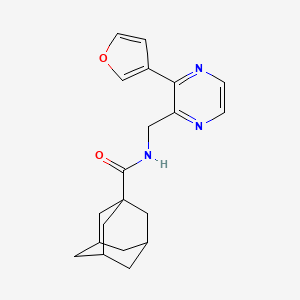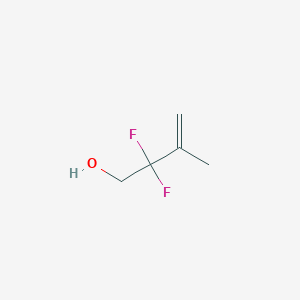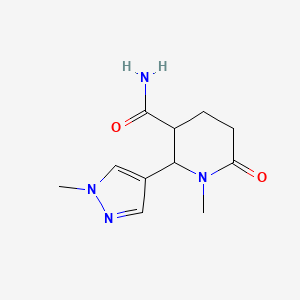
(3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide, also known as FPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPAC is a derivative of adamantane, which is a bicyclic organic compound that has been widely studied for its antiviral and antiparkinsonian properties.
科学的研究の応用
Synthesis and Structure-Activity Relationships
The compound (3r,5r,7r)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)adamantane-1-carboxamide, while not directly referenced in available literature, is structurally related to a broad class of adamantane derivatives and N-(pyrazin-2-yl)adamantane-1-carboxamides that have been extensively studied for their diverse biological activities and applications in scientific research. The research on similar adamantane derivatives has focused on synthesizing new compounds with potential pharmacological properties, including antiviral, antibacterial, and neuroprotective activities.
Synthesis of Adamantane Derivatives : Studies have developed scalable, convergent processes for synthesizing adamantane derivatives that are potent inhibitors of specific enzymes or receptors, highlighting the compound's relevance in drug development and chemical synthesis (Becker et al., 2008). This research underscores the importance of adamantane-based compounds in creating inhibitors with high yield and purity for pharmaceutical applications.
Antibacterial and Antifungal Applications : Novel adamantane carbohydrazide derivatives have been synthesized and shown to possess broad-spectrum antibacterial activities, with minimal inhibitory concentrations indicating potent efficacy. These compounds have been structurally characterized and evaluated for their physicochemical properties, demonstrating significant potential as antibacterial agents (Al-Wahaibi et al., 2020). This line of research exemplifies the utility of adamantane derivatives in addressing microbial resistance through the development of new antibacterial candidates.
Antiviral Research Applications : Adamantane derivatives have been identified as potent inhibitors against various influenza virus strains, showcasing the compound's role in the development of antiviral agents. Microwave-assisted synthesis of adamantane-containing carboxamides has led to the discovery of compounds with significant inhibitory effects on influenza virus fusion and replication processes (Göktaş et al., 2012). This research highlights the potential of adamantane derivatives in contributing to antiviral drug development and therapeutic strategies against influenza.
Neuroprotective Agents Development : The synthesis of fluorescent heterocyclic adamantane amines aims at developing novel ligands for neurological assays. These derivatives have exhibited multifunctional neuroprotective activity, including inhibition of key enzymes and receptors involved in neurodegenerative diseases, demonstrating the compound's application in neuroprotection and drug discovery for neurological conditions (Joubert et al., 2011).
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(20-8-13-5-14(9-20)7-15(6-13)10-20)23-11-17-18(22-3-2-21-17)16-1-4-25-12-16/h1-4,12-15H,5-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFABQGSECQOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC=CN=C4C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B2631800.png)

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)

![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)


![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)
